![molecular formula C11H16BrN3O3 B2733168 Tert-butyl (4S)-4-(4-bromopyrazol-1-yl)-1,2-oxazolidine-2-carboxylate CAS No. 2137061-64-2](/img/structure/B2733168.png)
Tert-butyl (4S)-4-(4-bromopyrazol-1-yl)-1,2-oxazolidine-2-carboxylate
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Description
Tert-butyl (4S)-4-(4-bromopyrazol-1-yl)-1,2-oxazolidine-2-carboxylate is a chemical compound commonly used in scientific research. It is a synthetic compound that has been synthesized using various methods.
Scientific Research Applications
Synthesis and Chemical Properties
Tert-butyl (4S)-4-(4-bromopyrazol-1-yl)-1,2-oxazolidine-2-carboxylate plays a crucial role in organic synthesis, serving as a versatile building block for the creation of complex molecules. For example, it has been employed in the synthesis of dipeptide 4-nitroanilides containing non-proteinogenic amino acids, demonstrating its utility in peptide chemistry. This compound's ability to undergo nucleophilic substitutions and participate in radical reactions highlights its importance in developing novel synthetic methodologies (Schutkowski, Neubert, & Mrestani-Klaus, 2009; Jasch, Höfling, & Heinrich, 2012).
Catalysis and Reaction Mechanisms
Its application extends to catalysis, where it acts as a ligand or reactant in various chemical transformations. For instance, the compound is pivotal in the enantioselective synthesis of β-alanine derivatives, demonstrating its role in producing amino acid analogs with significant synthetic value (Arvanitis, Ernst, LudwigéD’Souza, Robinson, & Wyatt, 1998). Additionally, it has been involved in reactions that lead to the construction of pseudopeptide foldamers, illustrating its contribution to the development of novel biomimetic structures (Tomasini, Trigari, Lucarini, Bernardi, Garavelli, Peggion, Formaggio, & Toniolo, 2003).
Pharmaceutical and Biological Applications
In the realm of pharmaceutical research, tert-butyl (4S)-4-(4-bromopyrazol-1-yl)-1,2-oxazolidine-2-carboxylate is instrumental in the synthesis of molecules with potential biological activity. It has been utilized in the synthesis of glutamic acid and glutamine peptides acting as inhibitors for specific proteases, highlighting its relevance in drug discovery efforts (Sydnes, Hayashi, Sharma, Hamada, Bacha, Barrila, Freire, & Kiso, 2006). This demonstrates the compound's role in generating therapeutically relevant entities, particularly in targeting proteases involved in viral replication.
properties
IUPAC Name |
tert-butyl (4S)-4-(4-bromopyrazol-1-yl)-1,2-oxazolidine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BrN3O3/c1-11(2,3)18-10(16)15-6-9(7-17-15)14-5-8(12)4-13-14/h4-5,9H,6-7H2,1-3H3/t9-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJCAYDBFRMTLBF-VIFPVBQESA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CO1)N2C=C(C=N2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H](CO1)N2C=C(C=N2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BrN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl (4S)-4-(4-bromo-1H-pyrazol-1-yl)-1,2-oxazolidine-2-carboxylate |
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